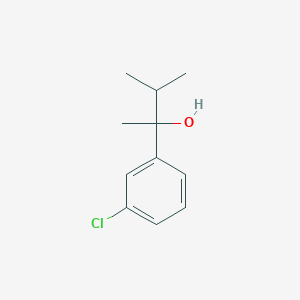2-(3-Chlorophenyl)-3-methyl-butan-2-ol
CAS No.:
Cat. No.: VC13390075
Molecular Formula: C11H15ClO
Molecular Weight: 198.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H15ClO |
|---|---|
| Molecular Weight | 198.69 g/mol |
| IUPAC Name | 2-(3-chlorophenyl)-3-methylbutan-2-ol |
| Standard InChI | InChI=1S/C11H15ClO/c1-8(2)11(3,13)9-5-4-6-10(12)7-9/h4-8,13H,1-3H3 |
| Standard InChI Key | UNGJXABSEYFVEZ-UHFFFAOYSA-N |
| SMILES | CC(C)C(C)(C1=CC(=CC=C1)Cl)O |
| Canonical SMILES | CC(C)C(C)(C1=CC(=CC=C1)Cl)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The systematic IUPAC name for the compound is 2-(3-chlorophenyl)-3-methylbutan-2-ol. Its molecular formula is C₁₁H₁₃ClO, with a molecular weight of 212.7 g/mol. The structure consists of a tertiary alcohol moiety (butan-2-ol) substituted with a methyl group at position 3 and a 3-chlorophenyl group at position 2.
Key Structural Features:
-
Tertiary Alcohol: The hydroxyl group (-OH) is bonded to a carbon atom connected to three other carbons, influencing its reactivity and stability.
-
Chlorophenyl Substituent: A chlorine atom at the meta position of the phenyl ring introduces electronic effects that modulate solubility and interaction with biological targets.
-
Branched Alkyl Chain: The methyl group at position 3 contributes to steric hindrance, affecting reaction pathways.
Synthesis and Manufacturing
Grignard Reaction Methodology
A plausible synthesis route involves the use of a Grignard reagent (e.g., 3-chlorophenylmagnesium bromide) reacting with a ketone precursor. For example:
-
Ketone Preparation: 3-Methylbutan-2-one serves as the carbonyl substrate.
-
Grignard Addition: The organomagnesium reagent attacks the ketone, forming a tertiary alkoxide intermediate.
-
Acidic Workup: Hydrolysis with dilute acid yields the final alcohol product .
This method mirrors protocols described in the synthesis of 2-p-chlorophenyl-3-methyl-2,3-butanediol , where chlorophenyl Grignard reagents react with ketones to form substituted alcohols.
Alternative Pathways
-
Hydrolysis of Halides: Substituted chlorides (e.g., 2-(3-chlorophenyl)-3-methyl-2-chlorobutane) may undergo hydrolysis under basic conditions.
-
Catalytic Hydrogenation: Reduction of corresponding ketones (e.g., 2-(3-chlorophenyl)-3-methylbutan-2-one) using catalysts like palladium on carbon.
Physicochemical Properties
Physical State and Solubility
-
Appearance: Likely a colorless to pale yellow liquid or low-melting solid, based on analogs such as 1-(4-chlorophenyl)-3-methylbutan-2-ol .
-
Boiling Point: Estimated >200°C due to aromatic and hydroxyl groups.
-
Solubility:
-
Polar Solvents: Miscible in ethanol, acetone, and dimethyl sulfoxide (DMSO).
-
Nonpolar Solvents: Limited solubility in hexane or benzene.
-
Spectroscopic Data
-
IR Spectroscopy: A strong O-H stretch (~3400 cm⁻¹) and C-Cl vibration (~750 cm⁻¹) are expected.
-
NMR (¹H):
Stability and Reactivity
-
Thermal Stability: Dehydration under acidic conditions (e.g., H₂SO₄) may yield alkenes via the Zaitsev pathway, favoring formation of the more substituted alkene .
-
Oxidation Resistance: Tertiary alcohols are resistant to oxidation, unlike primary or secondary analogs.
Applications and Industrial Relevance
Pharmaceutical Intermediates
Chlorophenyl-substituted alcohols are precursors to bioactive molecules. For instance:
-
Antihistamines: Structural analogs are used in allergy medications.
-
Antifungal Agents: Chlorinated aromatics enhance lipid membrane penetration .
Polymer Chemistry
The hydroxyl group enables participation in polycondensation reactions, forming polyesters or polyurethanes with tailored properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume